2-Fluorophenyl cyclopropyl ketone

Übersicht

Beschreibung

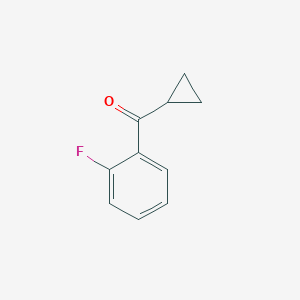

2-Fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorophenyl cyclopropyl ketone typically involves the reaction of 2-fluorobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired ketone .

Industrial Production Methods: For large-scale industrial production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluorophenyl cyclopropyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving ketones and fluorinated compounds.

Wirkmechanismus

The mechanism of action of 2-Fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. Additionally, the cyclopropyl ketone group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

- 2-Chlorophenyl cyclopropyl ketone

- 2-Bromophenyl cyclopropyl ketone

- 2-Iodophenyl cyclopropyl ketone

Comparison: 2-Fluorophenyl cyclopropyl ketone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets, potentially leading to enhanced biological activity and selectivity .

Biologische Aktivität

2-Fluorophenyl cyclopropyl ketone (C10H9FO), a compound characterized by its unique cyclopropyl and fluorinated phenyl moieties, has garnered attention for its biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a ketone functional group and a fluorinated phenyl ring. The presence of the fluorine atom enhances its electronic properties, influencing its interactions with biological targets.

- Chemical Formula : C10H9FO

- Molecular Weight : 180.18 g/mol

- CAS Number : 141030-72-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity through:

- Hydrogen Bonding : Strong interactions with biological molecules.

- Electrostatic Interactions : Modulation of target activity through charge interactions.

The cyclopropyl ketone group can undergo nucleophilic attack, leading to reactive intermediates that may influence various biological pathways, including metabolic processes and enzyme catalysis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Activity : Preliminary studies indicate possible antiviral effects, warranting further investigation into its therapeutic applications.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Synthesis and Biological Evaluation :

- A study synthesized various derivatives of cyclopropyl ketones, including this compound, and evaluated their antimicrobial activities. Results indicated significant inhibition against Gram-positive bacteria.

- Mechanistic Insights :

- Comparative Analysis :

Summary of Biological Activities

Eigenschaften

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTQPZKZGGQBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628055 | |

| Record name | Cyclopropyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141030-72-0 | |

| Record name | Cyclopropyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.